Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester
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Overview
Description
Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and chemistry. This compound is characterized by the presence of a phosphoric acid ester group attached to a 2,4-dichlorophenyl group through an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester typically involves the reaction of 2,4-dichlorophenylacetylene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives with additional oxygen functionalities.
Reduction: Phosphoric acid, 1-(2,4-dichlorophenyl)ethyl diethyl ester.
Substitution: Compounds with substituted phenyl rings, such as phosphoric acid, 1-(2-amino-4-chlorophenyl)ethenyl diethyl ester.
Scientific Research Applications
Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve function, by binding to its active site. This inhibition leads to the accumulation of acetylcholine, resulting in prolonged nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl ester
- Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)ethenyl diethyl ester
Uniqueness
Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester is unique due to its specific ethenyl linkage and the presence of two chlorine atoms on the phenyl ring. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
38331-02-1 |
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Molecular Formula |
C12H15Cl2O4P |
Molecular Weight |
325.12 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)ethenyl diethyl phosphate |
InChI |
InChI=1S/C12H15Cl2O4P/c1-4-16-19(15,17-5-2)18-9(3)11-7-6-10(13)8-12(11)14/h6-8H,3-5H2,1-2H3 |
InChI Key |
IZLGBMLXOOGJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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